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molecular formula C9H10O5 B184150 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 55317-02-7

2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No. B184150
M. Wt: 198.17 g/mol
InChI Key: FYRXXSCCOWRCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221781B2

Procedure details

Phloroglucinol (35.1 g, 279 mmol) was dissolved into ethyl ether (500 mL) solution, followed by zinc chloride (8 g, 59 mmol) and 2-methoxy acetonitrile (18 g, 253 mmol) added in the solution under ice water bath condition. Dry HCl gas was bubbled into the reaction mixture, vigorously stirring for 5 hours, and precipitate was formed. The precipitate was filtered and collected, followed by dissolved into water and refluxed for 3 hours. After cooling, pink precipitate was collected, and desired white compound can be obtained after recrystallization with water. (45 g, yield 81%) 1HNMR (400 MHz, DMSO-d6): δ=12.14 (s, 2H), 10.41 (s, 1H), 5.79 (s, 2H), 4.56 (s, 2H), 3.32 (s, 3H).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:10][O:11][CH2:12][C:13]#N.C([O:17]CC)C>[Cl-].[Zn+2].[Cl-]>[CH3:10][O:11][CH2:12][C:13]([C:9]1[C:1]([OH:2])=[CH:3][C:4]([OH:5])=[CH:6][C:7]=1[OH:8])=[O:17] |f:3.4.5|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
COCC#N
Step Three
Name
Quantity
8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in the solution under ice water bath condition
CUSTOM
Type
CUSTOM
Details
Dry HCl gas was bubbled into the reaction mixture
CUSTOM
Type
CUSTOM
Details
precipitate was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
collected
DISSOLUTION
Type
DISSOLUTION
Details
by dissolved into water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
pink precipitate was collected
CUSTOM
Type
CUSTOM
Details
desired white compound can be obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COCC(=O)C1=C(C=C(C=C1O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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